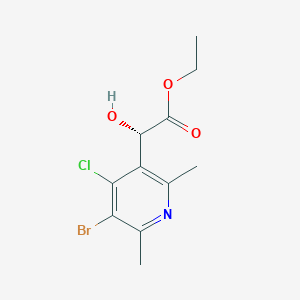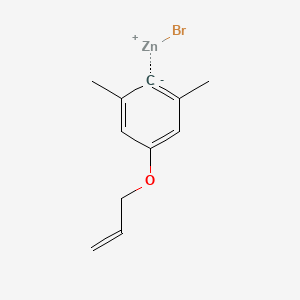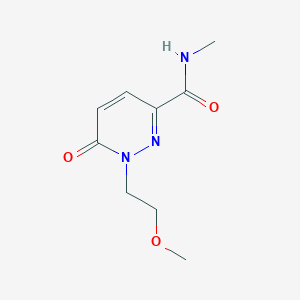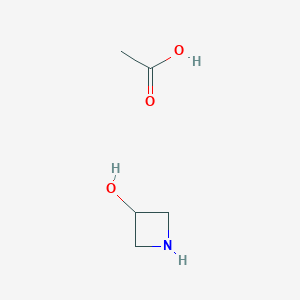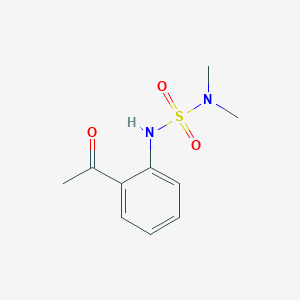
N'-(2-Acetylphenyl)-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylsulfamide moiety. The unique structure of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 2-acetylphenylamine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N’-(2-Acetylphenyl)-N,N-dimethylsulfamide suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe to investigate biological pathways.
Industry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the dimethylsulfamide moiety can form hydrogen bonds or other interactions with the active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N’-(2-Acetylphenyl)-N,N-dimethylsulfamide can be compared with other similar compounds, such as:
N-(2-Acetylphenyl)acetamide: This compound has a similar structure but lacks the dimethylsulfamide moiety, which may result in different chemical reactivity and biological activity.
N-(2-Acetylphenyl)benzamide: Another similar compound with a benzamide group instead of the dimethylsulfamide moiety, leading to variations in its chemical and biological properties.
The uniqueness of N’-(2-Acetylphenyl)-N,N-dimethylsulfamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
1-acetyl-2-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C10H14N2O3S/c1-8(13)9-6-4-5-7-10(9)11-16(14,15)12(2)3/h4-7,11H,1-3H3 |
Clave InChI |
DBAMCNHLCRXHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


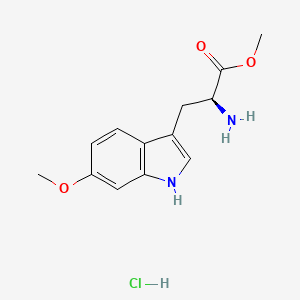
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
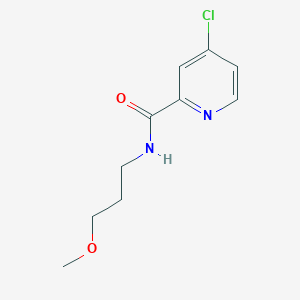
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
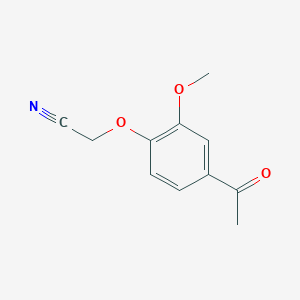
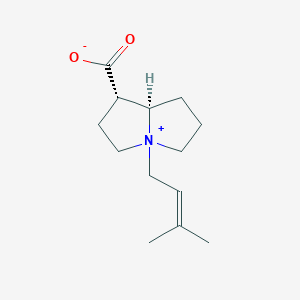
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
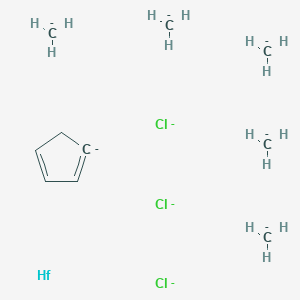
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
